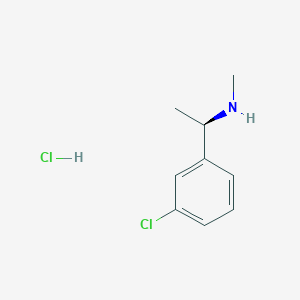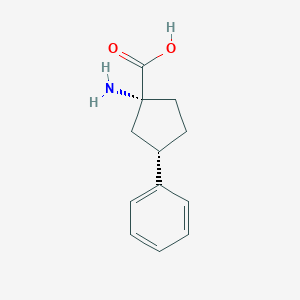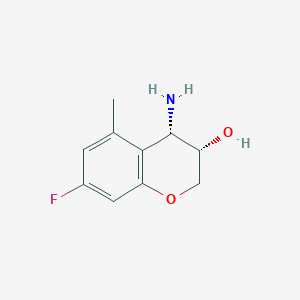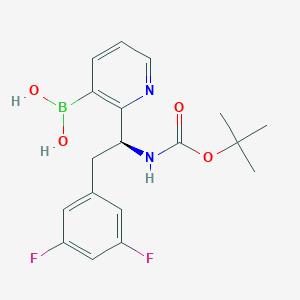
(S)-(2-(1-((Tert-butoxycarbonyl)amino)-2-(3,5-difluorophenyl)ethyl)pyridin-3-YL)boronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-(2-(1-((Tert-butoxycarbonyl)amino)-2-(3,5-difluorophenyl)ethyl)pyridin-3-YL)boronic acid is a boronic acid derivative that has garnered interest in various fields of scientific research
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-(2-(1-((Tert-butoxycarbonyl)amino)-2-(3,5-difluorophenyl)ethyl)pyridin-3-YL)boronic acid typically involves multiple steps, starting with the preparation of the pyridine ring and subsequent functionalization
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
(S)-(2-(1-((Tert-butoxycarbonyl)amino)-2-(3,5-difluorophenyl)ethyl)pyridin-3-YL)boronic acid can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding boronic esters or acids.
Reduction: Formation of boron-containing reduced products.
Substitution: Nucleophilic substitution reactions at the pyridine ring.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or peracids under mild conditions.
Reduction: Use of reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield boronic esters, while substitution reactions can introduce various functional groups onto the pyridine ring.
Aplicaciones Científicas De Investigación
(S)-(2-(1-((Tert-butoxycarbonyl)amino)-2-(3,5-difluorophenyl)ethyl)pyridin-3-YL)boronic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in catalysis.
Biology: Investigated for its potential as a protease inhibitor.
Medicine: Explored for its role in developing new pharmaceuticals, particularly in cancer therapy.
Industry: Utilized in the synthesis of advanced materials and polymers.
Mecanismo De Acción
The mechanism of action of (S)-(2-(1-((Tert-butoxycarbonyl)amino)-2-(3,5-difluorophenyl)ethyl)pyridin-3-YL)boronic acid involves its interaction with specific molecular targets. For instance, as a boronic acid derivative, it can form reversible covalent bonds with serine residues in proteases, inhibiting their activity. This interaction can disrupt key biological pathways, making it a valuable tool in drug development.
Comparación Con Compuestos Similares
Similar Compounds
- (S)-(2-(1-Amino-2-(3,5-difluorophenyl)ethyl)pyridin-3-YL)boronic acid
- (S)-(2-(1-((Tert-butoxycarbonyl)amino)-2-phenylethyl)pyridin-3-YL)boronic acid
Uniqueness
(S)-(2-(1-((Tert-butoxycarbonyl)amino)-2-(3,5-difluorophenyl)ethyl)pyridin-3-YL)boronic acid is unique due to the presence of the tert-butoxycarbonyl protecting group and the difluorophenyl moiety. These structural features enhance its stability and specificity, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C18H21BF2N2O4 |
|---|---|
Peso molecular |
378.2 g/mol |
Nombre IUPAC |
[2-[(1S)-2-(3,5-difluorophenyl)-1-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]pyridin-3-yl]boronic acid |
InChI |
InChI=1S/C18H21BF2N2O4/c1-18(2,3)27-17(24)23-15(9-11-7-12(20)10-13(21)8-11)16-14(19(25)26)5-4-6-22-16/h4-8,10,15,25-26H,9H2,1-3H3,(H,23,24)/t15-/m0/s1 |
Clave InChI |
ZVANYTZDXCWGKA-HNNXBMFYSA-N |
SMILES isomérico |
B(C1=C(N=CC=C1)[C@H](CC2=CC(=CC(=C2)F)F)NC(=O)OC(C)(C)C)(O)O |
SMILES canónico |
B(C1=C(N=CC=C1)C(CC2=CC(=CC(=C2)F)F)NC(=O)OC(C)(C)C)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





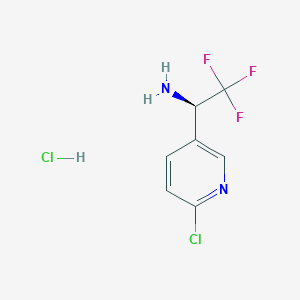




![Ethyl 3-amino-6-methoxyimidazo[1,2-A]pyridine-2-carboxylate](/img/structure/B13048604.png)


